2-甲基戊-4-炔-1-醇

描述

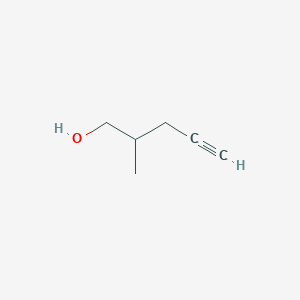

“2-Methylpent-4-yn-1-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as “2-Methyl-4-pentyn-2-ol” and "4-Methyl-1-pentyne-4-ol" .

Synthesis Analysis

The synthesis of “2-Methylpent-4-yn-1-ol” involves several chemical reactions. For instance, one study found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .Molecular Structure Analysis

The molecular structure of “2-Methylpent-4-yn-1-ol” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

“2-Methylpent-4-yn-1-ol” undergoes various chemical reactions. For example, it was found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .Physical And Chemical Properties Analysis

“2-Methylpent-4-yn-1-ol” has a molecular weight of 98.143 Da . More detailed physical and chemical properties are not available in the sources.科学研究应用

1. 化学合成和催化

2-甲基戊-4-炔-1-醇用于化学合成,特别是在复杂分子的构建中。例如,它用于分子内烯炔狄尔斯-阿尔德反应,有助于立体选择性地构建三环二氧杂二烯酮,这是某些天然产物中的关键结构 (Hoffmann 等,1993)。此外,其衍生物在催化活性中得到研究,例如 4-甲基戊烷-2-醇脱水形成 4-甲基戊-1-烯等产物 (Cutrufello 等,2002)。

2. 纳米复合氧化物和催化

在纳米技术领域,2-甲基戊-4-炔-1-醇在研究纳米复合氧化物的性质中发挥作用。它用于探索在 SiO2 负载的 CeO2 和 Ce x Zr 1− x O2 纳米复合氧化物上选择性脱水醇的研究 (Reddy 等,2007)。

3. 反应机理研究

涉及 2-甲基戊-4-炔-1-醇的研究有助于理解各种化学反应机理。例如,它在二聚过程中的作用,如狄尔斯-阿尔德反应中所研究的那样,提供了对异常途径和产物形成的见解 (Nekipelova 和 Fentsov,1989)。

4. 催化体系探索

涉及 2-甲基戊-4-炔-1-醇的研究有助于探索各种混合氧化物的酸碱性质和催化活性。这些研究对于在工业过程中开发高效催化剂至关重要 (Cutrufello 等,2001)。

5. 有机合成

该化合物也是有机合成中感兴趣的主题,特别是在通过各种反应途径合成不同有机化合物的研究中 (Gabriele 等,2000)。

安全和危害

属性

IUPAC Name |

2-methylpent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJNHYUUEHYUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpent-4-yn-1-ol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)

![[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2861664.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)

![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2861674.png)